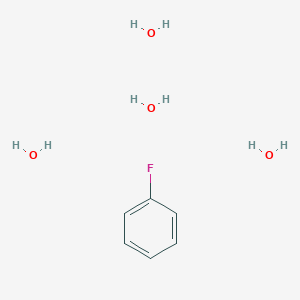
Fluorobenzene--water (1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorobenzene–water (1/4) is a compound consisting of one part fluorobenzene and four parts waterIt is a colorless liquid that serves as a precursor to many fluorophenyl compounds . The combination of fluorobenzene and water forms a unique system that exhibits interesting chemical and physical properties due to the interactions between the fluorobenzene molecules and water molecules.
准备方法
Synthetic Routes and Reaction Conditions
Fluorobenzene can be synthesized through several methods. One common laboratory method involves the thermal decomposition of benzenediazonium tetrafluoroborate. The reaction proceeds as follows: [ \text{PhN}_2\text{BF}_4 \rightarrow \text{PhF} + \text{BF}_3 + \text{N}_2 ] In this reaction, solid benzenediazonium tetrafluoroborate is heated to initiate an exothermic reaction, producing fluorobenzene, boron trifluoride, and nitrogen gas .
Industrial Production Methods
Industrially, fluorobenzene is produced by the reaction of cyclopentadiene with difluorocarbene. The initially formed cyclopropane undergoes a ring expansion and subsequent elimination of hydrogen fluoride .
化学反应分析
Types of Reactions
Fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Fluorobenzene can undergo electrophilic aromatic substitution reactions.
Reduction Reactions: Fluorobenzene can be reduced to form benzene under certain conditions.
Oxidation Reactions: Fluorobenzene can be oxidized to form fluorophenol.
Common Reagents and Conditions
Common reagents used in the reactions of fluorobenzene include bromine for substitution reactions and reducing agents like hydrogen for reduction reactions. Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from the reactions of fluorobenzene include 1-bromo-4-fluorobenzene, benzene, and fluorophenol .
科学研究应用
作用机制
The mechanism of action of fluorobenzene involves its interactions with other molecules through hydrogen bonding and π–H interactions. In the fluorobenzene–water system, the water molecules form hydrogen bonds with the fluorine and hydrogen atoms of the fluorobenzene, resulting in a stabilized six-membered ring structure . This interaction is primarily electrostatic in nature and contributes to the unique properties of the compound.
相似化合物的比较
Fluorobenzene can be compared with other halobenzenes such as chlorobenzene, bromobenzene, and iodobenzene. Unlike fluorobenzene, these compounds exhibit different reactivity due to the varying electronegativity and size of the halogen atoms. For example, chlorobenzene is less reactive towards electrophilic substitution reactions compared to fluorobenzene .
List of Similar Compounds
- Chlorobenzene (C6H5Cl)
- Bromobenzene (C6H5Br)
- Iodobenzene (C6H5I)
- Difluorobenzene (C6H4F2)
- Hexafluorobenzene (C6F6)
Fluorobenzene is unique due to its strong π-donor properties, which make it more reactive towards electrophiles compared to other halobenzenes .
属性
CAS 编号 |
185009-41-0 |
|---|---|
分子式 |
C6H13FO4 |
分子量 |
168.16 g/mol |
IUPAC 名称 |
fluorobenzene;tetrahydrate |
InChI |
InChI=1S/C6H5F.4H2O/c7-6-4-2-1-3-5-6;;;;/h1-5H;4*1H2 |
InChI 键 |
NFXCEYLNUAYYKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)F.O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


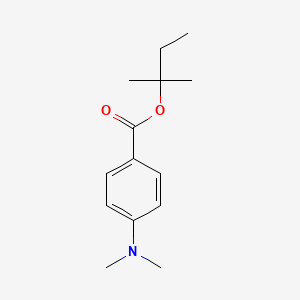


![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)

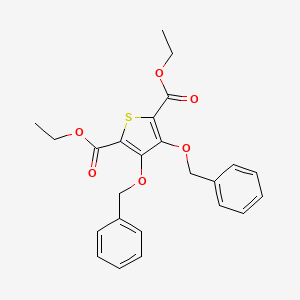
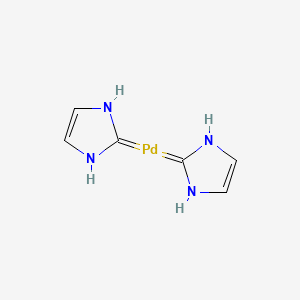

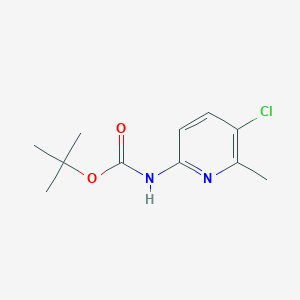
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
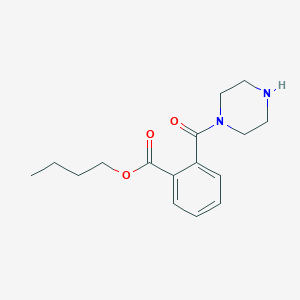
![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
